1-Bromo-3-chloro-5-(cyclopentyloxy)benzene
Overview
Description
1-Bromo-3-chloro-5-(cyclopentyloxy)benzene is a chemical compound with the following structural formula: . It belongs to the class of aryl halides and contains both bromine and chlorine atoms attached to a benzene ring.
Synthesis Analysis
The synthesis of this compound is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids. This versatile method allows for the attachment of various substituents, enabling tailoring of the chemical structure .
Molecular Structure Analysis
The molecular formula of this compound is C₁₁H₁₃BrClO , with a molecular weight of 241.13 g/mol . The compound features a benzene ring substituted with bromine, chlorine, and a cyclopentyloxy group . The 3D structure can be visualized using software tools.
Physical And Chemical Properties Analysis
Scientific Research Applications
Halogenation Processes
- Ring Halogenations of Polyalkylbenzenes : A study by Bovonsombat and Mcnelis (1993) discusses the use of N-Halosuccinimide and acidic catalysts for ring halogenations of polyalkylbenzenes, a process relevant to the synthesis of compounds like 1-Bromo-3-chloro-5-(cyclopentyloxy)benzene. This technique can be used to create mixed halogenated compounds with high yield, showcasing the compound's role in synthetic chemistry (Bovonsombat & Mcnelis, 1993).
Synthesis of Antagonists and Benzamide Derivatives
- Non-peptide Small Molecular Antagonist Benzamide Derivatives : Bi (2015) synthesized 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene from 1-chloro-4-(chloromethyl) benzene and 5-bromo-2-hydroxybenzaldehyde, further reacting it to create novel non-peptide CCR5 antagonist Benzamide derivatives. This implies the compound's significance in medicinal chemistry (Bi, 2015).
Electrophilic Substitution Reactions
- Base-induced Cyclizations : Bottini et al. (1972) explored the reactions of 1-bromo-6-(2-hydroxyethoxy)cyclohexene and its chloro analog with potassium t-butoxide, leading to various substitution reactions. This research highlights the compound's utility in organic synthesis and reaction mechanisms (Bottini, Corson, Frost, & Schear, 1972).
Cyclization and Reduction Reactions
- Fast Tin-Free Hydrodehalogenation and Reductive Radical Cyclization Reactions : Vaillard, Postigo, and Rossi (2004) presented a new reduction process involving photostimulated reactions of aryl and alkyl chlorides and bromides. This study shows the compound's role in facilitating efficient cyclization and reduction reactions in organic synthesis (Vaillard, Postigo, & Rossi, 2004).
Sterically Protecting Groups
- Utilization as a Sterically Protecting Group : Yoshifuji, Kamijo, and Toyota (1993) demonstrated the use of a sterically hindered bromobenzene derivative for stabilizing low-coordinate phosphorus compounds. This indicates the compound's potential in creating protective groups in complex organic syntheses (Yoshifuji, Kamijo, & Toyota, 1993).
Key Intermediates in Therapeutic Manufacturing
- Key Intermediate in Manufacturing SGLT2 Inhibitors : Zhang et al. (2022) investigated the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of SGLT2 inhibitors for diabetes therapy. This highlights the compound's role in the pharmaceutical industry (Zhang et al., 2022).
Safety and Hazards
- Hazard Statements : The compound may cause skin and eye irritation (H315, H319). Inhalation may lead to respiratory irritation (H335) .
- Precautionary Measures : Handle with care. Use appropriate protective equipment (P261, P264, P270, P271, P280). Avoid inhalation and contact with skin and eyes. In case of exposure, seek medical attention (P301+P312, P302+P352, P304+P340, P305+P351+P338) .
Properties
IUPAC Name |
1-bromo-3-chloro-5-cyclopentyloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c12-8-5-9(13)7-11(6-8)14-10-3-1-2-4-10/h5-7,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUDAQMVSZDKDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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